molecular formula C9H14O B12377789 cis,cis-3,6-Nonadienal-d4

cis,cis-3,6-Nonadienal-d4

Cat. No.: B12377789
M. Wt: 142.23 g/mol
InChI Key: FIDBXHOCOXRPRO-QFLBLQEISA-N
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Description

cis,cis-3,6-Nonadienal (CAS: 21944-83-2) is a nine-carbon aliphatic aldehyde with conjugated double bonds at the 3rd and 6th positions. Its deuterated analog, cis,cis-3,6-Nonadienal-d4, is a stable isotope-labeled compound used in analytical chemistry for traceability and quantification in flavor studies. This compound is renowned for its potent "fresh-cut watermelon" aroma, with an odor detection threshold of 0.2 ppb in water, making it one of the most impactful flavor contributors in watermelon and related fruits . However, its instability due to cis-trans isomerization and aldehyde oxidation limits its direct industrial application .

Properties

Molecular Formula

C9H14O

Molecular Weight

142.23 g/mol

IUPAC Name

(3Z,6Z)-3,4,6,7-tetradeuterionona-3,6-dienal

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,9H,2,5,8H2,1H3/b4-3-,7-6-/i3D,4D,6D,7D

InChI Key

FIDBXHOCOXRPRO-QFLBLQEISA-N

Isomeric SMILES

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\CC=O)/[2H])/CC

Canonical SMILES

CCC=CCC=CCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of cis,cis-3,6-Nonadienal-d4 involves the incorporation of deuterium atoms into the parent compound, cis,cis-3,6-Nonadienal. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents .

Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using deuterated precursors and catalysts to ensure high yield and purity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between cis,cis-3,6-Nonadienal-d4 and related compounds:

Compound CAS No. Molecular Formula Molecular Weight Double Bond Positions Functional Group Odor Threshold (ppb) Stability Key Applications
cis,cis-3,6-Nonadienal 21944-83-2 C₉H₁₄O 138.21 3,6 (both cis) Aldehyde 0.2 (water) Low (prone to oxidation/isomerization) Food flavoring, aroma analysis
cis-3-Nonenal 18829-56-2 C₉H₁₆O 140.22 3 (cis) Aldehyde 0.5 (water) Moderate Citrus and green notes
cis-6-Nonenal 2277-71-8 C₉H₁₆O 140.22 6 (cis) Aldehyde 1.2 (water) Moderate Cucumber-like aroma
cis,cis-3,6-Nonadienyl acetate 68132-17-8 C₁₁H₁₈O₂ 182.26 3,6 (both cis) Ester 5.0 (water) High Stabilized flavor alternative
(E,E)-2,4-Nonadienal 5910-87-2 C₉H₁₄O 138.21 2,4 (both trans) Aldehyde 0.1 (oil) Low (oxidizes readily) Fatty, fried food aroma
cis-3-Hexenyl salicylate 65405-77-8 C₁₃H₁₈O₃ 222.28 3 (cis) Ester (salicylate) 50 (air) High Perfumery, green notes

Key Findings from Comparative Studies

Odor Potency and Threshold Relationships
  • Double Bond Configuration: The conjugated cis-3,6-diene structure in cis,cis-3,6-Nonadienal significantly lowers its odor threshold (0.2 ppb) compared to mono-unsaturated analogs like cis-3-Nonenal (0.5 ppb) and cis-6-Nonenal (1.2 ppb). This highlights the role of conjugation in enhancing aroma potency . The trans-configuration in (E,E)-2,4-Nonadienal results in a distinct "fatty" aroma but similar molecular weight and instability .
Stability and Industrial Applicability
  • Aldehydes vs. Esters: Aldehydes (e.g., cis,cis-3,6-Nonadienal) are highly reactive due to their aldehyde group, leading to rapid oxidation and isomerization. In contrast, ester analogs like cis,cis-3,6-Nonadienyl acetate exhibit superior stability but higher odor thresholds (5.0 ppb vs. 0.2 ppb), reducing their flavor impact . cis-3-Hexenyl salicylate demonstrates high stability but is primarily used in perfumery due to its higher threshold (50 ppb) and "green" aroma profile .
Sensory Profiles
  • Sensory panels confirmed that ester derivatives (e.g., acetate, propionate) lack the fresh, aqueous character of the parent aldehyde .
  • (E,E)-2,4-Nonadienal contributes to fried food odors, emphasizing how double bond position dictates sensory outcomes .

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